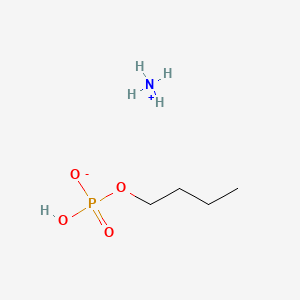
Butyl dihydrogen phosphate, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl dihydrogen phosphate, ammonium salt, also known as ammonium butyl hydrogen phosphate, is a chemical compound with the molecular formula C4H14NO4P and a molecular weight of 171.133 g/mol. This compound is a derivative of phosphoric acid where one of the hydroxyl groups is esterified with butanol, and the resulting molecule is protonated with an ammonium ion.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Phosphoric acid reacts with butanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form butyl dihydrogen phosphate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Ammonium Salt Formation: The resulting butyl dihydrogen phosphate is then treated with ammonia or ammonium hydroxide to form the ammonium salt. This reaction is usually performed in an aqueous medium and may require heating to facilitate the proton transfer.
Industrial Production Methods: In industrial settings, the production of this compound, involves large-scale esterification and ammonium salt formation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water to regenerate phosphoric acid and butanol.
Neutralization: The ammonium salt can react with strong bases to form the corresponding phosphoric acid and ammonium hydroxide.
Substitution Reactions: The phosphate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, heat
Neutralization: Strong bases (e.g., sodium hydroxide), aqueous medium
Substitution Reactions: Nucleophiles (e.g., halides), polar aprotic solvents
Major Products Formed:
Hydrolysis: Phosphoric acid, butanol
Neutralization: Phosphoric acid, ammonium hydroxide
Substitution Reactions: Various substituted phosphates
Scientific Research Applications
Butyl dihydrogen phosphate, ammonium salt, has several applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and as a reagent in organic synthesis.
Biology: The compound is utilized in molecular biology for DNA and RNA extraction and purification processes.
Industry: It is employed in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which butyl dihydrogen phosphate, ammonium salt, exerts its effects depends on its specific application. For example, in DNA extraction, it acts as a chaotropic agent, disrupting hydrogen bonds and denaturing nucleic acids. In buffering applications, it maintains pH by neutralizing acids and bases.
Molecular Targets and Pathways Involved:
DNA/RNA Extraction: Disruption of hydrogen bonds in nucleic acids
Buffering: Neutralization of acids and bases
Comparison with Similar Compounds
Ammonium dihydrogen phosphate (NH4H2PO4)
Ammonium monohydrogen phosphate (NH4HPO4)
Tetrabutylammonium phosphate (C16H36N+PO4-)
Properties
CAS No. |
50683-27-7 |
|---|---|
Molecular Formula |
C4H14NO4P |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
azanium;butyl hydrogen phosphate |
InChI |
InChI=1S/C4H11O4P.H3N/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H2,5,6,7);1H3 |
InChI Key |
FTGVBNYAAXQWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)[O-].[NH4+] |
Related CAS |
18924-98-6 50683-27-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















